![molecular formula C23H20N4O5S2 B4582547 8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4582547.png)
8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide involves multi-step processes, starting from basic chromene derivatives. For instance, a study by Saeed and Ibrar (2011) describes the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, followed by modifications to introduce various functional groups, including thiadiazole rings, through treatments with isothiocyanates and cyclization reactions (Saeed & Ibrar, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is complex, featuring multiple rings and functional groups. Studies employing spectroscopic methods such as NMR and IR, along with X-ray diffraction, provide detailed insights into their structure. For example, Strzemecka and Urbańczyk-Lipkowska (2010) analyzed a similar compound, revealing its structural characteristics and confirming the presence of the thiadiazole ring and chromene core through various spectroscopic techniques (Strzemecka & Urbańczyk-Lipkowska, 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups. Reactions involving the thiadiazole ring, for instance, can lead to the formation of new compounds with varied properties. Park et al. (2009) explored the solution-phase parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, showcasing the versatility of the thiadiazole ring in chemical synthesis (Park et al., 2009).
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds incorporating sulfamoyl moiety, including structures similar to 8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. Such compounds demonstrated promising results against a variety of bacterial and fungal strains, highlighting their potential as antimicrobial agents. For instance, Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents, showcasing promising in vitro antibacterial and antifungal activities (Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).
Antiproliferative Activities
The synthesis of pyrazole-sulfonamide derivatives from structures bearing similarity to the compound has shown cell-selective effects against rat brain tumor cells (C6) and broad spectrum antitumor activity. This indicates the potential of such compounds in cancer research and therapy, as reported by Mert et al. (2014), who found that some synthesized sulfonamides showed promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert, A. S. Yaglıoglu, I. Demirtaş, & R. Kasımoğulları, 2014).
Chemosensory Applications
A study by Meng et al. (2018) introduced a highly selective fluorescence chemosensor based on a similar coumarin structure for detecting Cu2+ and H2PO4− ions. This chemosensor exhibited an "on-off-on" fluorescence response, demonstrating the potential of such compounds in environmental monitoring and biological studies (Meng, X., S. Li, W. Ma, J. Wang, Z. Hu, & D. Cao, 2018).
Synthesis and Reactivity Studies
Several studies focus on the synthesis and reactivity of compounds with core structures resembling 8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide. These studies provide insights into the chemical properties and potential applications of such compounds in various fields, including pharmaceutical and material science. For example, the research by Raval et al. (2012) on microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine derivatives highlighted efficient methods for creating compounds with potential antimicrobial activity (Raval, J., B. N. Naik, & K. R. Desai, 2012).
Tautomeric Behavior Studies
The investigation of tautomeric behavior in sulfonamide derivatives, as seen in the study by Erturk et al. (2016), sheds light on the molecular conformation or tautomeric forms of molecules, which are directly related to their pharmaceutical and biological activities. This research emphasizes the importance of structural studies in understanding the activity of chemical compounds (Erturk, A. G., S. Gumus, G. Dikmen, & Ö. Alver, 2016).
properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-3-6-14-7-5-8-15-13-18(22(29)32-20(14)15)21(28)24-16-9-11-17(12-10-16)34(30,31)27-23-26-25-19(4-2)33-23/h3,5,7-13H,1,4,6H2,2H3,(H,24,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDOKRISIQYTPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.